molecular formula C7H15Cl2N2O3P B1210294 4-Hydroxycyclophosphamide CAS No. 40277-05-2

4-Hydroxycyclophosphamide

Cat. No. B1210294
CAS RN: 40277-05-2
M. Wt: 277.08 g/mol
InChI Key: RANONBLIHMVXAJ-UHFFFAOYSA-N
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Description

4-Hydroxycyclophosphamide is a key metabolite of cyclophosphamide, an alkylating agent widely used in chemotherapy. This metabolite plays a crucial role in the drug's pharmacodynamics, acting as an intermediate in the formation of the active cytotoxic compounds.

Synthesis Analysis

4-Hydroxycyclophosphamide is synthesized as the initial metabolite following the administration of cyclophosphamide, with its ultimate conversion to the cytotoxic metabolite phosphoramide mustard being initiated by ring opening (Borch & Millard, 1987).

Molecular Structure Analysis

The molecular structure of 4-hydroxycyclophosphamide features an axial phosphoryl oxygen and equatorial dialkylamino group, with the peroxide group attached to C4 being axial. This configuration is critical for its cytostatic activity (Camerman & Smith, 1975).

Chemical Reactions and Properties

4-Hydroxycyclophosphamide undergoes a ring-opening reaction to produce aldophosphamide, which is a precursor to the cytotoxic compound phosphoramide mustard. This process is subject to general-acid catalysis, and the equilibrium composition is independent of buffer structure and pH (Borch & Millard, 1987).

Physical Properties Analysis

The physical properties of 4-hydroxycyclophosphamide include its stability under acidic conditions and its ability to equilibrate rapidly to a mixture of activated cyclophosphamide metabolites suitable for in vitro use. This stability and rapid equilibration make it a convenient compound for scientific studies (Borch & Millard, 1987).

Chemical Properties Analysis

The chemical behavior of 4-hydroxycyclophosphamide, particularly its ability to undergo ring opening and subsequent reactions to form cytotoxic metabolites, is crucial for its function as an antineoplastic agent. Its reactivity is influenced by factors such as pH, the presence of catalysts, and its stereochemistry (Camerman & Smith, 1975; Borch & Millard, 1987).

Scientific Research Applications

Pharmacokinetics and Influence of Covariates

  • A study evaluated the pharmacokinetics of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in patients with lupus nephritis and small vessel vasculitis. It highlighted the influence of clinical and pharmacogenetic covariates on the disposition of these compounds, indicating their potential impact on clinical efficacy (Joy et al., 2012).

Analytical Methods for Detection

  • The development of a liquid chromatography method for measuring 4-hydroxycyclophosphamide in plasma was detailed. This method involved the stabilization and conversion of 4-hydroxycyclophosphamide into a fluorescent derivative for detection (Griškevičius et al., 2002).

Cellular Impact and Apoptosis Induction

  • Research demonstrated that 4-hydroxycyclophosphamide can enhance TNF-alpha-induced apoptotic cell death in murine vascular endothelial cells. This suggests a role in modulating cellular apoptosis, particularly in the context of systemic inflammatory disorders (Ohtani et al., 2006).

Influence of Genetic Polymorphisms

  • Studies have shown that polymorphisms in drug metabolizing enzymes (like CYP2B6, CYP2C9, CYP3A4, and others) can affect the pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide. These findings are significant for understanding individual variations in drug metabolism and response (Ekhart et al., 2008).

Clinical Pharmacology and Metabolism

  • Research into the metabolism of cyclophosphamide in humans, dogs, cats, and mice revealed significant interspecies and intraspecies variations, which have implications for its clinical use across different species (Ramirez et al., 2018).

Phenotyping in Cancer Patients

  • A phenotyping study of cyclophosphamide 4-hydroxylation in Malay cancer patients was conducted, showing a majority as ultrarapid metabolizers. This study aids in understanding the metabolic profiling of cyclophosphamide in specific populations (Hasanah et al., 2021).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are ongoing studies to shed light on the cardiotoxic mechanisms of cyclophosphamide and its main biotransformation products, through classic and metabolomics studies . Differences in cytotoxic mechanisms were observed for the two different cellular states used and for the three molecules, which should be taken into consideration in the study of cyclophosphamide cardiotoxic mechanisms .

properties

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANONBLIHMVXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960669
Record name 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycyclophosphamide

CAS RN

40277-05-2
Record name 4-Hydroxycyclophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40277-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxycyclophosphamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40277-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562
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Record name 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCYCLOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Hydroxycyclophosphamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,270
Citations
RF Borch, JA Millard - Journal of medicinal chemistry, 1987 - ACS Publications
4-Hydroxycyclophosphamide (2/3) of unknown stereochemistry is the initial metabolite formed after administration of cyclophosphamide (1). Ultimate conversion to the cytotoxic …
Number of citations: 70 pubs.acs.org
MS Joy, M La, J Wang, AS Bridges, Y Hu… - British journal of …, 2012 - Wiley Online Library
… targets for 4-hydroxycyclophosphamide. The primary objective of this study was to describe the pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in patients …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
LW Anderson, TL Chen, OM Colvin, LB Grochow… - Clinical cancer research …, 1996 - AACR
Using a recently developed gas chromatography and mass spectrometry method to determine whole-blood cyclophosphamide (CP) and 4-hydroxycyclophosphamide/…
Number of citations: 68 aacrjournals.org
C Ekhart, A Gebretensae, H Rosing… - … of Chromatography B, 2007 - Elsevier
… of cyclophosphamide and 4-hydroxycyclophosphamide in … Because 4-hydroxycyclophosphamide is not stable in plasma… ng/mL for 4-hydroxycyclophosphamide. Accuracies as well as …
Number of citations: 58 www.sciencedirect.com
BF Hales - Cancer research, 1982 - AACR
… activation is hydroxylation to 4-hydroxycyclophosphamide; … to form the unstable intermediate, 4-hydroxycyclophosphamide … some of its active metabolites: 4-hydroxycyclophosphamide; …
Number of citations: 211 aacrjournals.org
TL Chen, MJ Kennedy, LW Anderson, SB Kiraly… - Drug metabolism and …, 1997 - ASPET
… between cyclophosphamide and 4-hydroxycyclophosphamide/… of 4-hydroxycyclophosphamide/aldophosphamide is formation limited; only the fractional 4-hydroxycyclophosphamide/…
Number of citations: 84 dmd.aspetjournals.org
JE Wright, O Tretyakov, LJ Ayash, A Elias… - Analytical …, 1995 - Elsevier
… is 4-hydroxycyclophosphamide. Previously reported methods for determining 4-hydroxycyclophosphamide … derivative was prepared from 4-hydroxycyclophosphamide and analyzed by …
Number of citations: 29 www.sciencedirect.com
NE Sladek, D Doeden, JF Powers, W Krivit - Cancer Treat Rep, 1984 - books.google.com
… for the metabolites 4-hydroxycyclophosphamide and phosphora… Apparent plasma half-life values for 4-hydroxycyclophosphamide … AUC values for 4-hydroxycyclophosphamide and …
Number of citations: 98 books.google.com
JE Low, RF Borch, NE Sladek - Cancer Research, 1982 - AACR
… However, the basis for the relatively favorable ther apeutic index of cyclophosphamide remains obscure; we and others believe that it resides with 4-hydroxycyclophosphamide and/or …
Number of citations: 85 aacrjournals.org
G Zon - Progress in Medicinal Chemistry, 1982 - Elsevier
… of cyclophosphamide’s selective action concerns ‘iminophosphamide’ (9, Figure 4 J ) , a putative metabolite that can arise from either dehydration of 4-hydroxycyclophosphamide or a …
Number of citations: 178 www.sciencedirect.com

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